molecular formula C18H16N4O4S B11580101 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11580101
M. Wt: 384.4 g/mol
InChI Key: VOTACXJPHQNWTC-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the quinoline core can interact with various biological molecules. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include:

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-methylsulfanyl-5-(2-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C18H16N4O4S/c1-27-18-20-16-15(17(24)21-18)13(9-5-2-3-7-11(9)22(25)26)14-10(19-16)6-4-8-12(14)23/h2-3,5,7,13H,4,6,8H2,1H3,(H2,19,20,21,24)

InChI Key

VOTACXJPHQNWTC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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